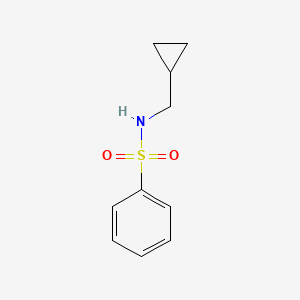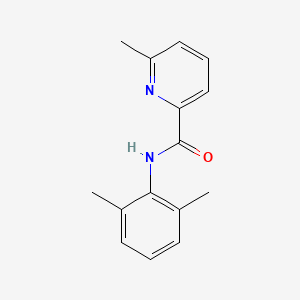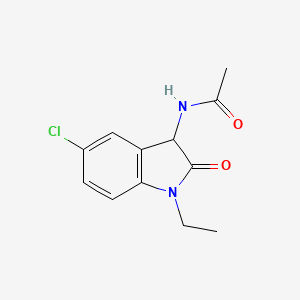![molecular formula C12H15N3O2 B7538413 N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide, also known as DMF, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMF is a furan derivative that has been shown to possess a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a range of genes involved in the antioxidant response. N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has been shown to activate the Nrf2 pathway, leading to an increase in the expression of antioxidant enzymes and a reduction in oxidative stress.
Biochemical and Physiological Effects:
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory properties. N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the expression of anti-inflammatory cytokines, such as interleukin-10. N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has also been shown to reduce oxidative stress and increase the expression of antioxidant enzymes, such as heme oxygenase-1. In addition, N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has been shown to modulate the immune system, leading to a reduction in the activity of immune cells, such as T cells and B cells.
Vorteile Und Einschränkungen Für Laborexperimente
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has several advantages for use in lab experiments, including its low toxicity and high solubility in a range of solvents. However, N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide can be difficult to handle due to its sensitivity to moisture and air. In addition, N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide can react with certain chemicals, such as strong acids and bases, leading to the formation of unwanted byproducts.
Zukünftige Richtungen
There are several future directions for research on N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide, including the development of new synthetic methods for N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide and the investigation of its potential applications in the treatment of a range of diseases, including cancer and neurodegenerative disorders. In addition, further studies are needed to fully understand the mechanism of action of N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide and its effects on different cell types and tissues. Finally, the development of new formulations of N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide that can improve its bioavailability and reduce its side effects is also an important area of research.
Conclusion:
In conclusion, N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide is a promising compound that has been extensively studied for its potential applications in scientific research. N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide possesses a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory properties. While there are some limitations to its use in lab experiments, N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has several advantages, including its low toxicity and high solubility in a range of solvents. Future research on N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide is needed to fully understand its mechanism of action and its potential applications in the treatment of a range of diseases.
Synthesemethoden
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide can be synthesized using a variety of methods, including the reaction of furan-2-carboxylic acid with N-methyl-N-(pyrazol-4-yl)methylamine. This reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified using column chromatography to obtain pure N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has been studied for its potential applications in a range of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide has been shown to possess anti-inflammatory, antioxidant, and immunomodulatory properties, making it a promising candidate for the treatment of a range of diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9-4-5-11(17-9)12(16)14(2)7-10-6-13-15(3)8-10/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUFEBBLMQLYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N(C)CC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B7538332.png)
![2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7538337.png)
![3-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]-4-fluorobenzoic acid](/img/structure/B7538343.png)

![5-methyl-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2-carboxamide](/img/structure/B7538346.png)
![N~1~-{4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B7538355.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7538362.png)


![(2,4-Dimethylphenyl)-[1-(4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanone](/img/structure/B7538380.png)

![(2,4-Dimethylphenyl)-[1-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]piperidin-4-yl]methanone](/img/structure/B7538394.png)
![2-(1,2-Benzoxazol-3-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538400.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)